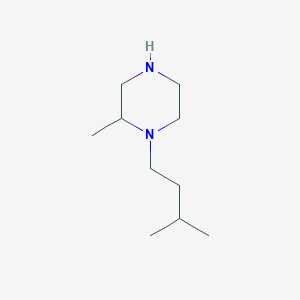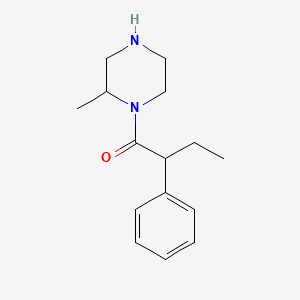
1-(2,4-Dinitrophenyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2,4-dinitrophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Mécanisme D'action
Target of Action
It is known that 2,4-dinitrophenol (dnp), a related compound, acts as an uncoupling agent in mitochondria, disrupting the proton gradient and leading to the rapid loss of atp .
Mode of Action
Dnp, a structurally similar compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This results in increased energy expenditure and potential hyperthermia .
Biochemical Pathways
Dnp is known to disrupt oxidative phosphorylation in mitochondria . This disruption leads to an increase in metabolic rate and potential weight loss, but can also lead to dangerous side effects such as hyperthermia .
Pharmacokinetics
Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.
Result of Action
Dnp is known to cause rapid loss of atp, leading to increased energy expenditure and potential weight loss . This can also lead to dangerous side effects such as hyperthermia .
Action Environment
Factors such as ph and temperature can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
1-(2,4-Dinitrophenyl)-2-methylpiperazine plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It acts as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane, which leads to the dissipation of energy as heat rather than the production of ATP . This compound interacts with various enzymes and proteins, including pentaerythritol tetranitrate reductase, which is involved in its metabolic pathway . The nature of these interactions often involves the binding of the dinitrophenyl group to specific active sites on the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in neuronal cells, leading to changes in the levels of reactive oxygen species (ROS) and affecting neurotransmitter release . Additionally, it impacts cellular metabolism by increasing the metabolic rate and promoting fat metabolism, which has been observed in studies involving weight loss .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation. This compound binds to the mitochondrial membrane and disrupts the proton gradient, leading to a decrease in ATP production and an increase in heat generation . It also interacts with various biomolecules, including enzymes and proteins, through its dinitrophenyl group, which can inhibit or activate these molecules. For example, it has been shown to inhibit the activity of certain enzymes involved in energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote weight loss and increase metabolic rate without significant adverse effects . At higher doses, it can cause toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy metabolism. It interacts with enzymes such as pentaerythritol tetranitrate reductase, which plays a role in its metabolic breakdown . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative phosphorylation and fat metabolism . The dinitrophenyl group is a critical component in these interactions, facilitating the binding to specific enzymes and modulating their activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its uncoupling effects . The distribution of this compound can vary based on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it disrupts the proton gradient and affects ATP production . This compound can also localize to other organelles, such as the Golgi apparatus and lysosomes, where it may be involved in additional biochemical processes . The targeting of this compound to specific compartments is often mediated by post-translational modifications and targeting signals that direct it to the appropriate organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction proceeds as follows: [ \text{2,4-Dinitrochlorobenzene} + \text{2-Methylpiperazine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, room temperature
Reduction: Hydrogen gas, palladium on carbon, room temperature to elevated temperature
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives
Reduction: 1-(2,4-Diaminophenyl)-2-methylpiperazine
Oxidation: 1-(2,4-Dinitrophenyl)-2-carboxypiperazine
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the piperazine ring.
2-Methylpiperazine: A simpler piperazine derivative without the dinitrophenyl group.
1-(2,4-Dinitrophenyl)piperazine: Similar structure but without the methyl substitution on the piperazine ring.
Uniqueness
1-(2,4-Dinitrophenyl)-2-methylpiperazine is unique due to the combination of the dinitrophenyl group and the methyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
1-(2,4-dinitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-12-4-5-13(8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQFQFFZQLXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
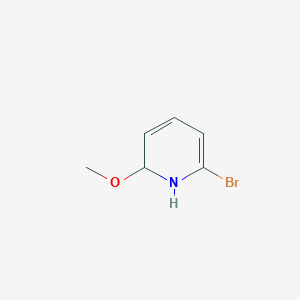
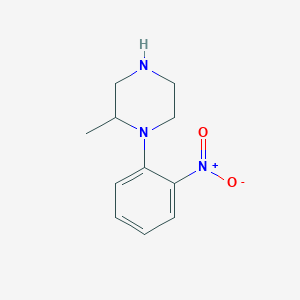
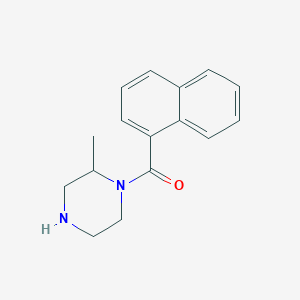


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
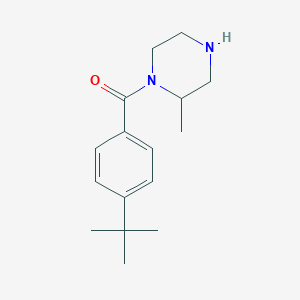
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)


